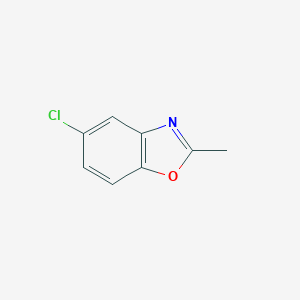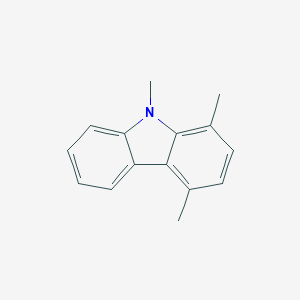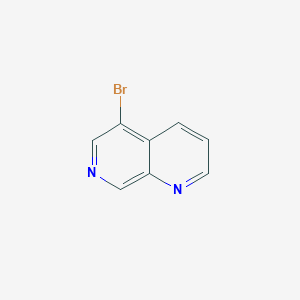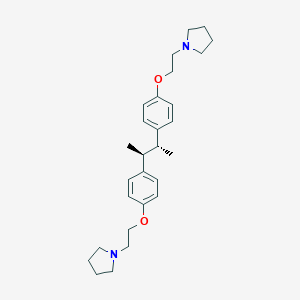
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-, also known as PMX-205, is a chiral molecule that has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been shown to have various biochemical and physiological effects, including the ability to induce chirality in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has several advantages for lab experiments, including its high purity and enantiomeric excess. However, it can be challenging to synthesize, and its exact mechanism of action is still not fully understood.
Orientations Futures
There are several future directions for research on Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-. One area of interest is in the development of new catalytic systems that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral ligand. Additionally, further investigation is needed to fully understand the mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- and its interactions with various enzymes and proteins in the body. Finally, there is potential for the development of new drugs and other biologically active compounds that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral auxiliary.
Méthodes De Synthèse
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- can be synthesized through a multi-step process that involves the reaction of a chiral bis-epoxide with a pyrrolidine amine. The process typically yields Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- in high purity and enantiomeric excess, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of asymmetric catalysis, where it has been shown to be an effective chiral ligand for various transition metal catalysts. Additionally, Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been investigated for its potential use in the synthesis of chiral drugs and other biologically active compounds.
Propriétés
Numéro CAS |
15515-44-3 |
|---|---|
Nom du produit |
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- |
Formule moléculaire |
C28H40N2O2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
1-[2-[4-[(2S,3R)-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-2-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C28H40N2O2/c1-23(25-7-11-27(12-8-25)31-21-19-29-15-3-4-16-29)24(2)26-9-13-28(14-10-26)32-22-20-30-17-5-6-18-30/h7-14,23-24H,3-6,15-22H2,1-2H3/t23-,24+ |
Clé InChI |
MNEAVBGXSOLZPV-PSWAGMNNSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OCCN2CCCC2)[C@@H](C)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canonique |
CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4 |
Autres numéros CAS |
15515-44-3 |
Synonymes |
1,1'-[[(1R,2S)-1,2-Dimethylethylene]bis(p-phenyleneoxyethylene)]dipyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



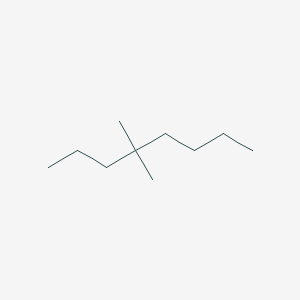
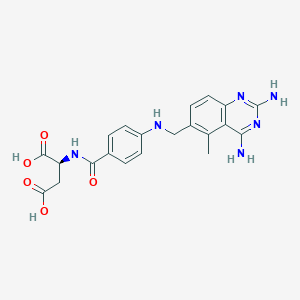
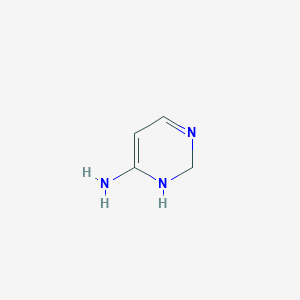
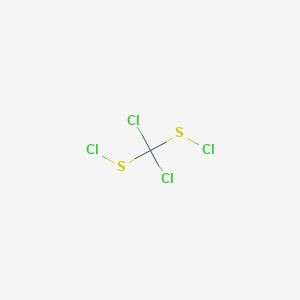
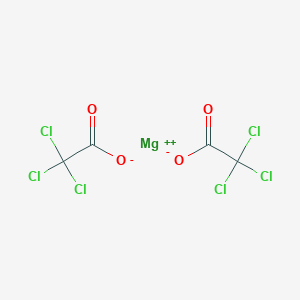
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
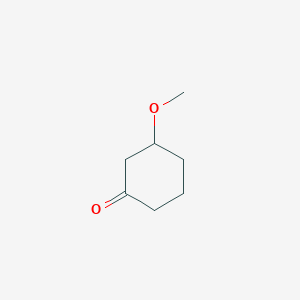

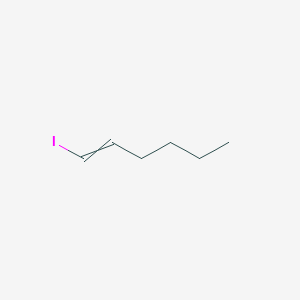
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
